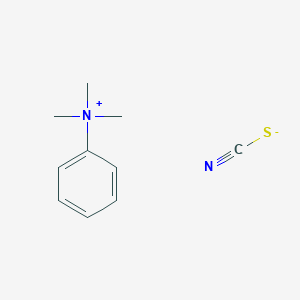
7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds, hydroxyl, amino, and dibromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one can be achieved through several synthetic routes One common method involves the bromination of 2-hydroxycyclohepta-2,4,6-trien-1-one followed by amination
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 7-Amino-3,5-dibromo-2-oxocyclohepta-2,4,6-trien-1-one
Reduction: Formation of 7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tropone: A related compound with a similar seven-membered ring structure but lacking the amino and bromine substituents.
Tropolone: Similar to tropone but with a hydroxyl group, making it more similar to 7-Amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one.
2-Hydroxycyclohepta-2,4,6-trien-1-one: The parent compound without the amino and bromine substituents.
Uniqueness
This compound is unique due to the presence of both amino and dibromo substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
98556-19-5 |
|---|---|
Molecular Formula |
C7H5Br2NO2 |
Molecular Weight |
294.93 g/mol |
IUPAC Name |
7-amino-3,5-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(11)7(12)5(10)2-3/h1-2H,(H3,10,11,12) |
InChI Key |
HRWNCPPNTPWGRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=O)C(=C1Br)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)






![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)

![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)



